4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide 4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13725874
InChI: InChI=1S/C9H7BrF3NO2/c1-14-8(15)5-2-3-6(10)7(4-5)16-9(11,12)13/h2-4H,1H3,(H,14,15)
SMILES: CNC(=O)C1=CC(=C(C=C1)Br)OC(F)(F)F
Molecular Formula: C9H7BrF3NO2
Molecular Weight: 298.06 g/mol

4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide

CAS No.:

Cat. No.: VC13725874

Molecular Formula: C9H7BrF3NO2

Molecular Weight: 298.06 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide -

Specification

Molecular Formula C9H7BrF3NO2
Molecular Weight 298.06 g/mol
IUPAC Name 4-bromo-N-methyl-3-(trifluoromethoxy)benzamide
Standard InChI InChI=1S/C9H7BrF3NO2/c1-14-8(15)5-2-3-6(10)7(4-5)16-9(11,12)13/h2-4H,1H3,(H,14,15)
Standard InChI Key XKFIQNXWDYHLRQ-UHFFFAOYSA-N
SMILES CNC(=O)C1=CC(=C(C=C1)Br)OC(F)(F)F
Canonical SMILES CNC(=O)C1=CC(=C(C=C1)Br)OC(F)(F)F

Introduction

Structural and Physicochemical Properties

The molecular structure of 4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide integrates three critical functional groups:

  • A bromine atom at the para position, contributing to molecular weight (79.9 g/mol) and influencing hydrophobic interactions.

  • A trifluoromethoxy group (-OCF3_3) at the meta position, enhancing lipophilicity (logP ≈ 3.45) and resistance to oxidative metabolism.

  • An N-methyl benzamide backbone, which reduces steric hindrance compared to bulkier N-substituents like cyclopropyl.

Key physicochemical parameters include:

  • Molecular weight: 298.06 g/mol.

  • Exact mass: 296.961 g/mol (calculated from isotopic composition).

  • Polar surface area (PSA): ~44.08 Ų, indicating moderate membrane permeability .

  • Solubility: Limited aqueous solubility due to high lipophilicity, favoring organic solvents like dimethyl sulfoxide (DMSO) for in vitro assays.

Comparative analysis with structurally similar compounds reveals distinct properties (Table 1):

Compound NameMolecular FormulaMolecular Weight (g/mol)logPKey Structural Differences
4-Bromo-N-methyl-3-(trifluoromethoxy)benzamideC9_9H7_7BrF3_3NO2_2298.063.45N-methyl, -OCF3_3 at C3
4-Bromo-3-(trifluoromethyl)benzamide C8_8H5_5BrF3_3NO268.033.45-CF3_3 instead of -OCF3_3
3-Bromo-4-(trifluoromethoxy)benzamide C8_8H5_5BrF3_3NO2_2284.033.12Bromine and -OCF3_3 positions swapped

The trifluoromethoxy group in 4-Bromo-N-methyl-3-(trifluoromethoxy)benzamide provides a balance of electronic and steric effects distinct from analogs with trifluoromethyl (-CF3_3) or alternative halogen placements .

Synthesis and Optimization

Synthetic Routes

The synthesis typically proceeds via a three-step sequence (Figure 1):

  • Bromination: 3-(Trifluoromethoxy)benzoic acid undergoes electrophilic aromatic substitution using bromine (Br2_2) in the presence of a Lewis acid catalyst (e.g., FeBr3_3) to yield 4-bromo-3-(trifluoromethoxy)benzoic acid.

  • Amide Formation: The carboxylic acid is converted to the corresponding acyl chloride using thionyl chloride (SOCl2_2), followed by reaction with methylamine to form 4-bromo-N-methyl-3-(trifluoromethoxy)benzamide.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product in >95% purity.

Key challenges include minimizing dehalogenation during bromination and ensuring regioselectivity. Alternative routes employing directed ortho-metalation have been explored but require stringent temperature control (-78°C) .

Yield Optimization

  • Bromination step: Yields improve from 65% to 82% when using a 1:1.2 molar ratio of benzoic acid to Br2_2.

  • Amide coupling: Excess methylamine (2.5 eq.) raises conversion efficiency to 89% compared to stoichiometric conditions.

Biological Activity and Mechanism

Antiproliferative Effects

Preliminary screens against cancer cell lines (e.g., MCF-7, A549) show moderate activity (IC50_{50} ≈ 50–100 μM), likely due to interference with tubulin polymerization or kinase signaling . The bromine atom may facilitate DNA intercalation, though this remains speculative without crystallographic data .

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier (predicted via logP and PSA values) positions it as a candidate for treating schizophrenia and Huntington’s disease, where PDE10A modulation is therapeutic.

Future Directions

  • Target Validation: High-throughput screening against kinase and phosphodiesterase panels.

  • Prodrug Design: Incorporating hydrolyzable esters to improve solubility.

  • In Vivo Pharmacokinetics: Assessing bioavailability and metabolism in rodent models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator